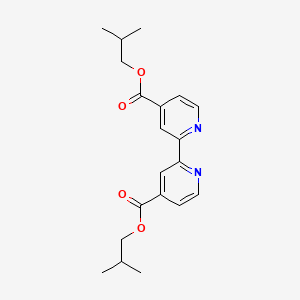
Methyl(tripropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltripropylsilane is an organosilicon compound with the chemical formula C10H24Si. It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltripropylsilane can be synthesized through several methods. One common approach involves the reaction of methyltrichlorosilane with propylmagnesium bromide in the presence of a catalyst. The reaction proceeds as follows:
CH3SiCl3+3C3H7MgBr→CH3Si(C3H7)3+3MgBrCl
This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, methyltripropylsilane is often produced using large-scale batch reactors. The process involves the same basic reaction but is optimized for efficiency and cost-effectiveness. Industrial production also includes purification steps such as distillation to remove any impurities and ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyltripropylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the propyl groups are replaced with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols (e.g., methyltripropylsilanol) and siloxanes.
Reduction: Simpler silanes (e.g., methylsilane).
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Methyltripropylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyltripropylsilane exerts its effects depends on the specific application. In general, its reactivity is influenced by the silicon atom’s ability to form stable bonds with various functional groups. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial settings.
Comparison with Similar Compounds
Similar Compounds
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of propyl groups.
Propyltrimethoxysilane: Similar but with a different alkyl group attached to the silicon atom.
Triethylsilane: Another organosilicon compound with ethyl groups instead of propyl groups.
Uniqueness
Methyltripropylsilane is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C10H24Si |
|---|---|
Molecular Weight |
172.38 g/mol |
IUPAC Name |
methyl(tripropyl)silane |
InChI |
InChI=1S/C10H24Si/c1-5-8-11(4,9-6-2)10-7-3/h5-10H2,1-4H3 |
InChI Key |
KWJGAZUCDCAJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aziridinecarboxylic acid,1-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)-, ethyl ester, (2S)-](/img/structure/B12105294.png)

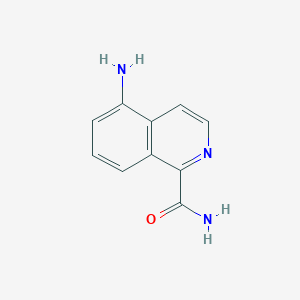
![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)
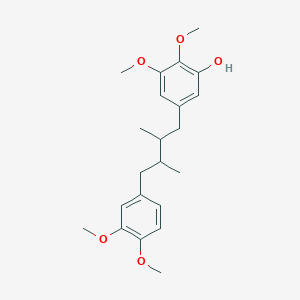
![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)

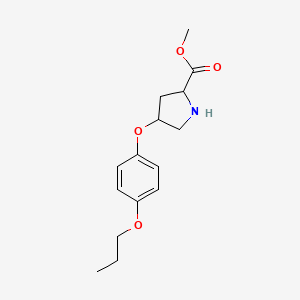
![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)
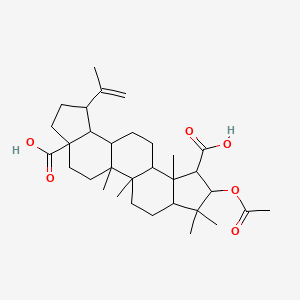
![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
